N-Cyclohexanoyl tyramine
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Overview
Description
N-Cyclohexanoyl tyramine is a compound that belongs to the class of amides, specifically derived from tyramine and cyclohexanoyl chloride. Tyramine is a biogenic amine generated via the decarboxylation of the amino acid tyrosine . This compound is known for its antioxidant and skin-protecting properties, making it a valuable ingredient in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexanoyl tyramine typically involves the acylation of tyramine with cyclohexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexanoyl tyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Cyclohexanoyl tyramine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the formulation of skincare products due to its skin-protecting properties
Mechanism of Action
N-Cyclohexanoyl tyramine exerts its effects primarily through its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients. It also protects the skin from external influences by forming a protective barrier. The molecular targets and pathways involved include the inhibition of free radicals and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Tyramine: A biogenic amine involved in various physiological processes.
N-Acetyl tyramine: Another derivative of tyramine with similar properties.
Cyclohexanoyl derivatives: Compounds with cyclohexanoyl groups attached to different amines or alcohols.
Uniqueness
N-Cyclohexanoyl tyramine is unique due to its combined properties of tyramine and cyclohexanoyl groups. This combination imparts both antioxidant and skin-protecting properties, making it valuable in various applications .
Properties
CAS No. |
727732-91-4 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c17-14-8-6-12(7-9-14)10-11-16-15(18)13-4-2-1-3-5-13/h6-9,13,17H,1-5,10-11H2,(H,16,18) |
InChI Key |
WTXICGLRHYLONI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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